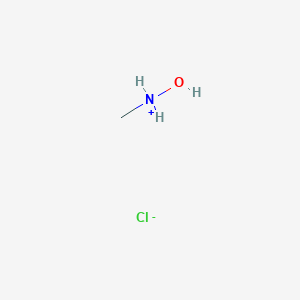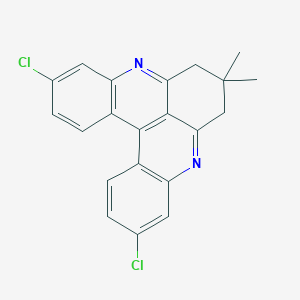
6H-Quino(2,3,4-kl)acridine, 3,11-dichloro-7,8-dihydro-7,7-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6H-Quino(2,3,4-kl)acridine, 3,11-dichloro-7,8-dihydro-7,7-dimethyl- is a heterocyclic compound with potential applications in scientific research. This compound has attracted attention due to its unique structure and potential biological activities.
Mechanism of Action
The mechanism of action of 6H-Quino(2,3,4-kl)acridine, 3,11-dichloro-7,8-dihydro-7,7-dimethyl- is not fully understood. However, studies have suggested that this compound may act by inhibiting DNA topoisomerase II, an enzyme involved in DNA replication and repair. It may also inhibit the activity of protein kinase C, leading to downstream effects on cellular processes.
Biochemical and Physiological Effects:
6H-Quino(2,3,4-kl)acridine, 3,11-dichloro-7,8-dihydro-7,7-dimethyl- has been shown to exhibit a range of biochemical and physiological effects. Studies have reported its ability to induce apoptosis, inhibit cell proliferation, and reduce inflammation. This compound has also been shown to have anti-microbial activity against a range of bacteria and fungi.
Advantages and Limitations for Lab Experiments
The advantages of using 6H-Quino(2,3,4-kl)acridine, 3,11-dichloro-7,8-dihydro-7,7-dimethyl- in lab experiments include its unique structure and potential biological activities. This compound has been shown to have anti-cancer, anti-inflammatory, and anti-microbial activities, making it a potentially valuable tool in drug discovery and development. However, the limitations of using this compound in lab experiments include its low solubility in water and potential toxicity at high concentrations.
Future Directions
There are several future directions for research on 6H-Quino(2,3,4-kl)acridine, 3,11-dichloro-7,8-dihydro-7,7-dimethyl-. These include:
1. Further investigation of its mechanism of action to better understand its potential therapeutic applications.
2. Development of more efficient synthesis methods to increase yield and reduce cost.
3. Exploration of its potential as a photosensitizer for photodynamic therapy.
4. Investigation of its potential as an inhibitor of protein kinase C in the treatment of cancer and other diseases.
5. Study of its potential for use in combination therapies with other anti-cancer drugs.
6. Investigation of its potential as an anti-microbial agent for the treatment of bacterial and fungal infections.
In conclusion, 6H-Quino(2,3,4-kl)acridine, 3,11-dichloro-7,8-dihydro-7,7-dimethyl- is a heterocyclic compound with potential applications in scientific research. Its unique structure and potential biological activities make it a valuable tool in drug discovery and development. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Synthesis Methods
The synthesis of 6H-Quino(2,3,4-kl)acridine, 3,11-dichloro-7,8-dihydro-7,7-dimethyl- involves the reaction of 3,4-dichloroaniline with 2,3-dichloro-1,4-naphthoquinone in the presence of a base. The resulting product is then subjected to reduction and cyclization to obtain the final compound. This synthesis method has been optimized and can be carried out on a large scale.
Scientific Research Applications
6H-Quino(2,3,4-kl)acridine, 3,11-dichloro-7,8-dihydro-7,7-dimethyl- has potential applications in scientific research. This compound has been shown to exhibit anti-cancer, anti-inflammatory, and anti-microbial activities. It has also been reported to have potential as a photosensitizer for photodynamic therapy. Additionally, this compound has been studied for its potential to inhibit protein kinase C, an enzyme involved in many cellular processes.
properties
CAS RN |
132934-43-1 |
|---|---|
Product Name |
6H-Quino(2,3,4-kl)acridine, 3,11-dichloro-7,8-dihydro-7,7-dimethyl- |
Molecular Formula |
C21H16Cl2N2 |
Molecular Weight |
367.3 g/mol |
IUPAC Name |
5,17-dichloro-11,11-dimethyl-8,14-diazapentacyclo[11.7.1.02,7.09,21.015,20]henicosa-1(21),2(7),3,5,8,13,15(20),16,18-nonaene |
InChI |
InChI=1S/C21H16Cl2N2/c1-21(2)9-17-20-18(10-21)25-16-8-12(23)4-6-14(16)19(20)13-5-3-11(22)7-15(13)24-17/h3-8H,9-10H2,1-2H3 |
InChI Key |
IDGWSJLGZXKYTN-UHFFFAOYSA-N |
SMILES |
CC1(CC2=NC3=C(C=CC(=C3)Cl)C4=C2C(=NC5=C4C=CC(=C5)Cl)C1)C |
Canonical SMILES |
CC1(CC2=NC3=C(C=CC(=C3)Cl)C4=C2C(=NC5=C4C=CC(=C5)Cl)C1)C |
Other CAS RN |
132934-43-1 |
synonyms |
6H-Quino(2,3,4-kl)acridine, 3,11-dichloro-7,8-dihydro-7,7-dimethyl- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



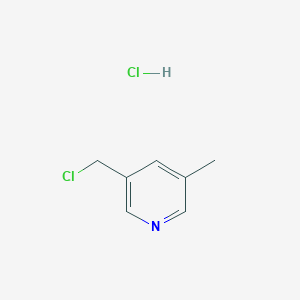
![6-Bromo-2-methylbenzo[d]oxazole](/img/structure/B140654.png)

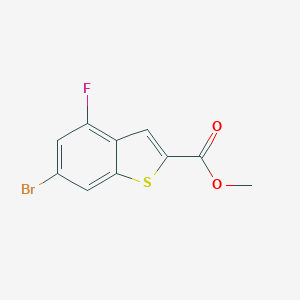
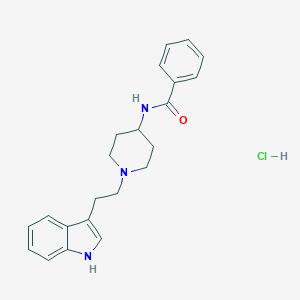
![N-[4-fluoro-2-nitro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B140662.png)
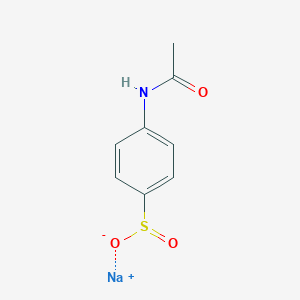
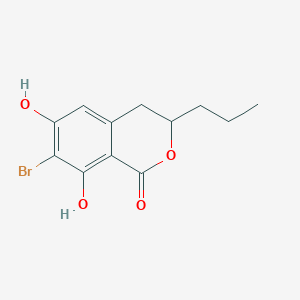
![(2S)-2-[3-Ethylisoxazol-5-yl]pyrrolidine](/img/structure/B140666.png)



